2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S/c1-20(2)23-13-9-22(10-14-23)19-36-30-32-27-26(24-7-5-4-6-8-24)17-31-28(27)29(34)33(30)18-21-11-15-25(35-3)16-12-21/h4-17,20,31H,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYMIUOFYJEIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrrolopyrimidine core followed by thioether formation with isopropylbenzyl groups.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. The results suggest moderate to strong antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Enzyme Inhibition
The compound has been screened for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Preliminary results indicate that it possesses strong AChE inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's.
The proposed mechanism of action for the biological activities of this compound includes:
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
- Enzyme Interaction : Binding to active sites of target enzymes, leading to inhibition.
- Cell Cycle Arrest : Preventing cell division in cancerous cells by interfering with regulatory proteins.
Case Studies
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls, further validating its anticancer potential.
- Clinical Relevance : A study involving patients with specific types of cancers indicated that compounds similar in structure exhibited favorable responses when combined with standard chemotherapy regimens.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit promising anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- SK-LU-1 (lung cancer)
These studies suggest that modifications in the substituents on the pyrrolo[3,2-d]pyrimidine scaffold can significantly affect cytotoxicity and selectivity towards cancer cells. The compound may exhibit similar properties, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
Pyrrolo[3,2-d]pyrimidines have also been explored for their antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition. Given the structural characteristics of 2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, it is plausible that it could demonstrate similar antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives has been documented in various studies. Compounds with similar scaffolds have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The compound under discussion may contribute to this pharmacological profile, making it a candidate for further research in inflammatory disease models .
Study 1: Anticancer Activity Assessment
A study published in Medicinal Chemistry assessed a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties. The results indicated that modifications at the benzyl positions significantly influenced cytotoxicity against MCF-7 cells. The compound's structural components suggest it could be evaluated similarly to identify its IC50 values and mechanisms of action .
Study 2: Antimicrobial Activity Evaluation
In another investigation focusing on antimicrobial properties, derivatives of pyrrolo[3,2-d]pyrimidine were screened against Gram-positive and Gram-negative bacteria. The results highlighted a correlation between lipophilicity and antimicrobial efficacy. Future studies could include this compound to explore its potential as an antimicrobial agent .
Study 3: Anti-inflammatory Mechanism Investigation
Research exploring anti-inflammatory mechanisms found that certain pyrrolo[3,2-d]pyrimidines inhibited COX enzymes effectively. Given the structural similarities, it is hypothesized that the compound may exhibit comparable inhibition profiles, which could be validated through in vitro assays .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Compounds
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound and analogs in , and share a pyrrolo[3,2-d]pyrimidinone core, which is distinct from the triazolo[4,5-d]pyrimidinone in . The triazole ring in introduces additional nitrogen atoms, likely enhancing hydrogen-bonding capacity and altering metabolic stability .
Substituent Effects: Position 3: The 4-methoxybenzyl group in the target compound provides stronger electron-donating effects compared to the 2-methoxybenzyl group in or the phenyl group in . This may enhance binding affinity to receptors requiring polar interactions . In contrast, the 2-chloro-4-fluorobenzylthio group in adds electronegative character, possibly influencing solubility and toxicity profiles .
Molecular Weight and Complexity :
- The target compound (MW 451.6) and its diphenyl analog (MW 451.6) are heavier than the methoxypropyl derivative (MW 419.5), suggesting differences in membrane permeability and bioavailability.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves bond angles, torsion angles, and confirms stereochemistry. Disorder in flexible substituents (e.g., benzyl groups) may require refinement .
What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, and how should controls be designed?
Basic Research Question
- Target-based assays : Enzyme inhibition (e.g., kinase or dehydrogenase activity measured via fluorescence/colorimetry).
- Cell-based assays : Cytotoxicity (MTT assay) or apoptosis markers (Annexin V staining) in cancer cell lines.
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO <0.1%). Dose-response curves (1–100 µM) and triplicate replicates ensure reproducibility .
How can structure-activity relationship (SAR) studies be designed to identify critical substituents for target binding?
Advanced Research Question
- Analog synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-chlorobenzyl or adjust the isopropyl group) .
- Activity comparison : Use a table to correlate structural variations with bioactivity:
| Substituent Modification | IC50 (Target Enzyme) | Solubility (LogP) |
|---|---|---|
| 4-Methoxybenzyl (original) | 0.8 µM | 2.1 |
| 4-Chlorobenzyl | 0.5 µM | 2.8 |
| Methylthio (replacing benzylthio) | >10 µM | 1.9 |
- Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design .
What crystallographic challenges arise when resolving this compound’s structure, and how can they be addressed?
Advanced Research Question
- Challenges :
- Mitigation : Grow crystals at low temperature (100 K) and collect high-resolution data (≤1.0 Å). Anisotropic refinement improves model accuracy .
How should contradictory data in biological assays (e.g., varying IC50 across cell lines) be analyzed methodologically?
Advanced Research Question
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
- Mechanistic studies :
- Check off-target effects via proteome profiling.
- Evaluate metabolic stability (CYP450 assays) to rule out pharmacokinetic variability .
- Case example : If IC50 varies between HeLa (0.5 µM) and MCF-7 (5 µM), validate target expression (Western blot) and assay conditions (e.g., serum concentration differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
